ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thianyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazole or thianyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thianyl group may enhance the compound’s binding affinity or selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-(thian-4-yl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives and thianyl-containing compounds. Similar compounds include:
1-Ethyl-1H-1,2,3-triazole-4-carboxylate: Lacks the thianyl group, which may reduce its binding affinity or selectivity.
Thian-4-yl-1H-1,2,3-triazole: Similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined triazole and thianyl moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(thian-4-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-10(14)9-7-13(12-11-9)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGHHJCGLYXAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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